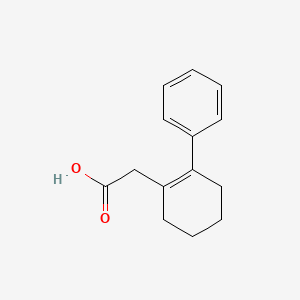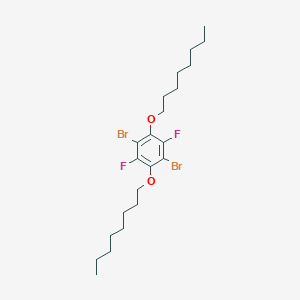
1,4-Dibromo-2,5-difluoro-3,6-bis(octyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2,5-difluoro-3,6-bis(octyloxy)benzene is an organic compound with the molecular formula C22H32Br2F2O2. This compound is characterized by the presence of bromine, fluorine, and octyloxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2,5-difluoro-3,6-bis(octyloxy)benzene typically involves the bromination and fluorination of a benzene derivative followed by the introduction of octyloxy groups. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures to ensure selective substitution on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and catalysts to achieve high yields and purity
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,5-difluoro-3,6-bis(octyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized benzene derivatives.
Scientific Research Applications
1,4-Dibromo-2,5-difluoro-3,6-bis(octyloxy)benzene is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of biological interactions and as a potential probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2,5-difluoro-3,6-bis(octyloxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, while the octyloxy groups can influence the compound’s solubility and interaction with lipid membranes. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Lacks the octyloxy groups, making it less hydrophobic.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of octyloxy groups, leading to different chemical properties.
Uniqueness
1,4-Dibromo-2,5-difluoro-3,6-bis(octyloxy)benzene is unique due to the presence of both bromine and fluorine atoms along with octyloxy groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C22H34Br2F2O2 |
|---|---|
Molecular Weight |
528.3 g/mol |
IUPAC Name |
1,4-dibromo-2,5-difluoro-3,6-dioctoxybenzene |
InChI |
InChI=1S/C22H34Br2F2O2/c1-3-5-7-9-11-13-15-27-21-17(23)20(26)22(18(24)19(21)25)28-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI Key |
PRLBOGCBVXTMCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C(=C(C(=C1Br)F)OCCCCCCCC)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rel-tert-Butyl (3aR,7R,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12833049.png)
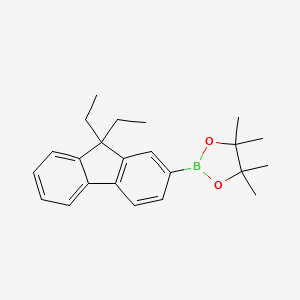

![6-Fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12833056.png)


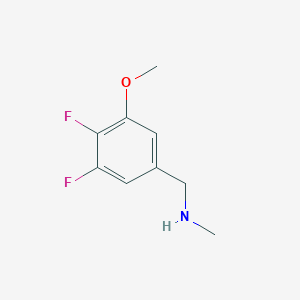
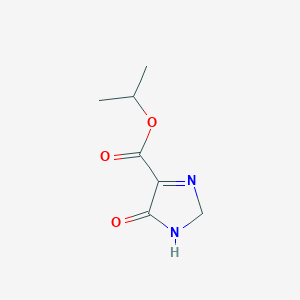


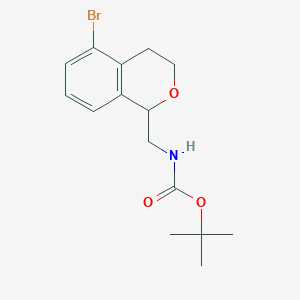
![methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B12833120.png)
